molecular formula C17H23NO4 B1443824 7-Hydroxyhyoscyamine CAS No. 949092-65-3

7-Hydroxyhyoscyamine

Cat. No.: B1443824
CAS No.: 949092-65-3
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-YFVFXCHESA-N
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Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyhyoscyamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

7-Hydroxyhyoscyamine exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in the parasympathetic nervous system. This leads to a reduction in smooth muscle spasms and secretions. The molecular targets include muscarinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine.

Comparison with Similar Compounds

    Hyoscyamine: The precursor to 7-Hydroxyhyoscyamine, with similar anticholinergic properties.

    Scopolamine: A derivative of this compound, known for its higher pharmaceutical activity and fewer side effects.

    Atropine: Another tropane alkaloid with similar anticholinergic effects.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6β position, which differentiates it from other tropane alkaloids and contributes to its distinct pharmacological profile.

Properties

IUPAC Name

[(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQYWNWRJNXDEG-YFVFXCHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C[C@H](C[C@H]1C(C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241683
Record name 7-Hydroxyhyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949092-65-3
Record name 7-Hydroxyhyoscyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949092653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyhyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYHYOSCYAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK9LA7J3XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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